molecular formula C8H9F2NO B1307481 2,4-Difluoro-3-methoxybenzylamine CAS No. 717094-51-4

2,4-Difluoro-3-methoxybenzylamine

Cat. No.: B1307481
CAS No.: 717094-51-4
M. Wt: 173.16 g/mol
InChI Key: AAZMLHVLBRWOGC-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxybenzylamine typically involves the reaction of 2,4-difluorobenzylamine with methoxy reagents under controlled conditions. One common method includes the use of 2,4-dichlorotoluene, ammonia gas, and air as raw materials . The reaction is carried out in a double-layer reaction container with a vacuum environment to improve heat preservation and reduce heat loss . This method ensures efficient mixing of fuel gas and combustion-supporting gas, leading to a more complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of advanced reaction containers and controlled environments ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzylamine derivatives .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-methoxybenzylamine is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,4-difluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZMLHVLBRWOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394314
Record name 2,4-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717094-51-4
Record name 2,4-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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